molecular formula C10H18N2O B14229092 2-Pyrrolidinone, 1-methyl-5-(1-piperidinyl)- CAS No. 831170-39-9

2-Pyrrolidinone, 1-methyl-5-(1-piperidinyl)-

Katalognummer: B14229092
CAS-Nummer: 831170-39-9
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: DJPKRTCJWUCXAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyrrolidinone, 1-methyl-5-(1-piperidinyl)- is a chemical compound with the molecular formula C10H18N2O It is known for its unique structure, which includes a pyrrolidinone ring substituted with a methyl group and a piperidinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 1-methyl-5-(1-piperidinyl)- can be achieved through several methods. One common approach involves the reaction of 2-pyrrolidinone with methyl iodide and piperidine under basic conditions. The reaction typically proceeds as follows:

  • 2-Pyrrolidinone is treated with a base such as sodium hydride or potassium carbonate.
  • Methyl iodide is added to the reaction mixture to introduce the methyl group.
  • Piperidine is then added to form the final product, 2-Pyrrolidinone, 1-methyl-5-(1-piperidinyl)-.

Industrial Production Methods

In an industrial setting, the production of 2-Pyrrolidinone, 1-methyl-5-(1-piperidinyl)- may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyrrolidinone, 1-methyl-5-(1-piperidinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of 2-Pyrrolidinone, 1-methyl-5-(1-piperidinyl)-.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Pyrrolidinone, 1-methyl-5-(1-piperidinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Pyrrolidinone, 1-methyl-5-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methyl-2-pyrrolidinone: A structurally similar compound with a methyl group on the pyrrolidinone ring but without the piperidinyl group.

    N-Methyl-2-pyrrolidone: Another similar compound used as a solvent in various applications.

Uniqueness

2-Pyrrolidinone, 1-methyl-5-(1-piperidinyl)- is unique due to the presence of both the methyl and piperidinyl groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

831170-39-9

Molekularformel

C10H18N2O

Molekulargewicht

182.26 g/mol

IUPAC-Name

1-methyl-5-piperidin-1-ylpyrrolidin-2-one

InChI

InChI=1S/C10H18N2O/c1-11-9(5-6-10(11)13)12-7-3-2-4-8-12/h9H,2-8H2,1H3

InChI-Schlüssel

DJPKRTCJWUCXAB-UHFFFAOYSA-N

Kanonische SMILES

CN1C(CCC1=O)N2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.